molecular formula C2H4CuO4 B1198405 Cupric formate CAS No. 544-19-4

Cupric formate

Cat. No.: B1198405
CAS No.: 544-19-4
M. Wt: 155.60 g/mol
InChI Key: NUPDXCHQQCJFPJ-UHFFFAOYSA-N
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Description

Cupric formate, also known as copper(II) formate, is an inorganic compound with the chemical formula Cu(HCOO)₂. It is a blue-green crystalline solid that is soluble in water and forms a variety of hydrates. This compound is primarily used in the synthesis of other copper compounds and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

Cupric formate, like other copper compounds, primarily targets enzymes that require copper as a cofactor . These enzymes play crucial roles in various biological processes, including iron absorption, heme synthesis, and the functioning of several metalloenzymes .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. For instance, in the presence of formic acid, this compound can activate the surface of micro-sized copper particles, which is immediately followed by in situ chemisorption of this compound on the surface to protect it from oxidation . This interaction results in changes in the physical and chemical properties of the copper particles .

Biochemical Pathways

This compound affects several biochemical pathways. Copper is an essential component of many enzymes, and its dysregulation has been associated with neurodegenerative diseases such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease . In the context of copper metabolism in organisms like Saccharomyces cerevisiae, copper ions are incorporated into cells via high-affinity transporters and delivered to different organelles or cuproproteins by different chaperones . Excess copper ions bind to glutathione, metallothioneins, and copper complexes are sequestered into vacuoles to avoid toxicity .

Result of Action

The result of this compound’s action is multifaceted. In one study, it was found that after treatment with this compound, Tobacco mosaic virus (TMV) particles exhibited evident fragmentation in vitro, reducing infectivity on tobacco plants . In another application, this compound was used to protect micro-sized copper particles from oxidation during the calcination process, resulting in the formation of copper nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the calcination process of micro-sized copper particles using this compound is achieved at low temperatures . Moreover, the decomposition of larger this compound clusters takes place exclusively by the sequential loss of neutral copper formate units .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric formate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound and water: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium formate. This method is preferred due to the availability and low cost of the starting materials: [ \text{CuSO}_4 + 2\text{HCOONa} \rightarrow \text{Cu(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]

Chemical Reactions Analysis

Types of Reactions: Cupric formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(II) oxide and carbon dioxide.

    Reduction: It can be reduced to form copper metal and formic acid.

    Decomposition: Upon heating, this compound decomposes to form copper, carbon dioxide, and water.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Common reducing agents include hydrogen gas or hydrazine under controlled conditions.

    Decomposition: Heating in an inert atmosphere or under vacuum conditions.

Major Products Formed:

    Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

    Reduction: Copper metal (Cu) and formic acid (HCOOH).

    Decomposition: Copper metal (Cu), carbon dioxide (CO₂), and water (H₂O).

Scientific Research Applications

Cupric formate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and in the preparation of other copper compounds.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of conductive inks, as a precursor for copper nanoparticles, and in the manufacturing of electronic components.

Comparison with Similar Compounds

  • Cuprous Formate (Cu(HCOO))
  • Copper(II) Acetate (Cu(CH₃COO)₂)
  • Copper(II) Sulfate (CuSO₄)

Cupric formate stands out due to its specific reactivity and applications in catalysis and antimicrobial research.

Properties

CAS No.

544-19-4

Molecular Formula

C2H4CuO4

Molecular Weight

155.60 g/mol

IUPAC Name

copper;formic acid

InChI

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3);

InChI Key

NUPDXCHQQCJFPJ-UHFFFAOYSA-N

SMILES

C(=O)[O-].C(=O)[O-].[Cu+2]

Canonical SMILES

C(=O)O.C(=O)O.[Cu]

Color/Form

Powder-blue, turquoise, or royal blue crystals

density

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water;  will sink

melting_point

ca 200 °C (decomp)

544-19-4

physical_description

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999)

Pictograms

Irritant; Environmental Hazard

Related CAS

64-18-6 (Parent)

shelf_life

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/

solubility

12.5 G SOL IN 100 ML COLD WATER;  0.25 G SOL IN 100 ML ALCOHOL
Practically insol in most organic solvents

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cupric formate
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Reactant of Route 5
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